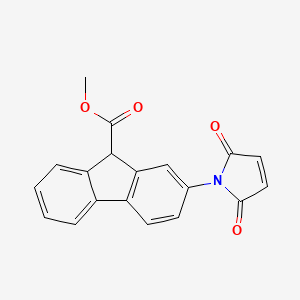![molecular formula C15H24O4 B14733634 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene CAS No. 5426-81-3](/img/structure/B14733634.png)
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups and an ethoxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a dimethoxybenzene derivative with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene involves its interaction with specific molecular targets. The methoxy and ethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1,2
1,2-Dimethoxybenzene: Lacks the ethoxymethyl group, making it less complex.
Propriétés
Numéro CAS |
5426-81-3 |
|---|---|
Formule moléculaire |
C15H24O4 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1,2-dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C15H24O4/c1-11(2)9-18-12(3)19-10-13-7-6-8-14(16-4)15(13)17-5/h6-8,11-12H,9-10H2,1-5H3 |
Clé InChI |
YXFPUEZZZZRKQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(C)OCC1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


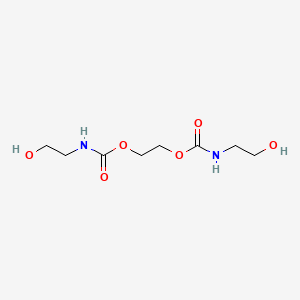
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

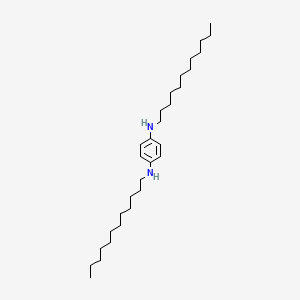
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)
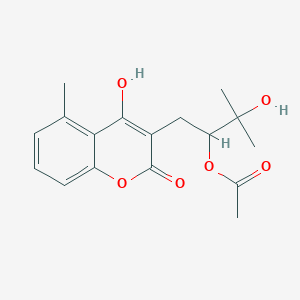
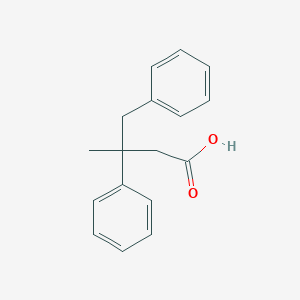
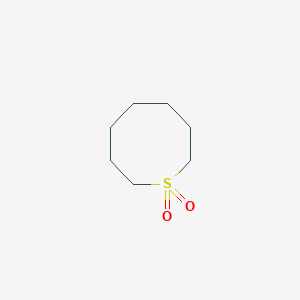
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
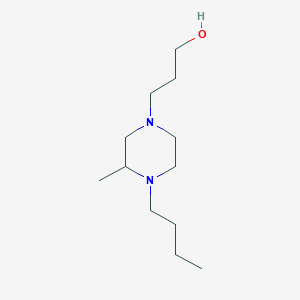
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)

